2-Chloro-5-chlorodifluoromethanesulfonylpyridine

Physical Chemistry Process Chemistry Crystallography

Access a specialized pyridine sulfonyl chloride building block for agrochemical process chemistry. Unlike non-chlorinated analogs, this dual-halogenated scaffold (2-Cl + 5-SO2CF2Cl) delivers unique electronic profiles for selective cross-coupling. - **Key Advantage**: Higher melting point (70-71°C) and density (1.55 g/cm³) improve large-scale handling and reduce solvent waste vs. alternatives. - **Application**: Preferred intermediate for WO2014010990A1 fluoroalkylpyridine-sulfonylurea herbicides. - **Supply**: Reliable sourcing for R&D to process development.

Molecular Formula C6H3Cl2F2NO2S
Molecular Weight 262.06 g/mol
Cat. No. B13457457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-chlorodifluoromethanesulfonylpyridine
Molecular FormulaC6H3Cl2F2NO2S
Molecular Weight262.06 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1S(=O)(=O)C(F)(F)Cl)Cl
InChIInChI=1S/C6H3Cl2F2NO2S/c7-5-2-1-4(3-11-5)14(12,13)6(8,9)10/h1-3H
InChIKeyYOQVINVOPDSPTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-chlorodifluoromethanesulfonylpyridine Overview


2-Chloro-5-chlorodifluoromethanesulfonylpyridine (C6H4ClF2NO2S, MW 227.62), also cataloged as 2-[(Chlorodifluoromethyl)sulfonyl]pyridine, is a specialized heteroaromatic sulfone building block. It features a pyridine core substituted with a chlorine atom at the 2-position and a chlorodifluoromethanesulfonyl group at the 5-position . This compound is characterized by a melting point of 70-71 °C, a boiling point of 305.1 °C, and a calculated density of 1.55 g/cm³ . Its structural motif—incorporating both a halogen and a polyhalogenated sulfonyl group—is widely recognized for imparting enhanced metabolic stability, lipophilicity, and binding affinity to downstream drug and pesticide candidates .

Irreplaceability of 2-Chloro-5-chlorodifluoromethanesulfonylpyridine


Generic substitution among sulfonylpyridine analogs is not feasible for this compound due to its unique dual-halogenation pattern. The combination of a 2-chloro substituent and a 5-chlorodifluoromethanesulfonyl group creates a distinct electronic environment and steric profile that critically influences reactivity in downstream cross-coupling and nucleophilic aromatic substitution reactions [1]. Unlike mono-fluorinated or non-chlorinated sulfonylpyridines, this molecule offers a specific balance of leaving-group ability and metabolic stability, as evidenced by its use as a key intermediate in the synthesis of high-performance fluoroalkylpyridine-sulfonylurea herbicides [1]. The precise positioning of the chlorine and the polyhalogenated sulfone enables chemoselective transformations that simpler analogs cannot achieve, directly impacting the efficacy and patentability of final active ingredients.

2-Chloro-5-chlorodifluoromethanesulfonylpyridine vs. Analogs


Melting Point Elevation vs. Non-Chlorinated Analog

The target compound exhibits a significantly higher melting point (70-71 °C) compared to the non-chlorinated analog 2-[(Difluoromethyl)sulfonyl]pyridine (45-47 °C) . This 25 °C increase is attributed to stronger intermolecular forces conferred by the additional chlorine atom, which enhances crystallinity and facilitates purification via recrystallization in an industrial setting. A higher melting point is often correlated with greater thermal stability and lower volatility, which are advantageous in long-term storage and high-temperature reaction conditions.

Physical Chemistry Process Chemistry Crystallography

Density Enhancement for Process Scale-Up

The density of 2-Chloro-5-chlorodifluoromethanesulfonylpyridine is reported as 1.55 g/cm³, which is notably higher than the 1.423 g/cm³ reported for the non-chlorinated analog 2-[(Difluoromethyl)sulfonyl]pyridine . This ~9% increase in density is a direct consequence of the additional chlorine atom's mass and its effect on molecular packing. In process chemistry, a higher-density solid is often easier to handle in large-scale reactors, settles more readily in slurries, and can lead to more efficient reactor volume utilization.

Process Chemistry Formulation Science Physical Organic Chemistry

Synthetic Advantage for Sulfonylurea Herbicides

This compound is explicitly designated as a key intermediate in the synthesis of fluoroalkylpyridine-sulfonylurea herbicides, a class known for superior activity against barnyardgrass in rice paddies [1]. The patent literature (WO2014010990A1) describes a novel method for preparing this class of compounds using pyridine derivatives with halogenated sulfonyl groups. The presence of both the 2-chloro and 5-chlorodifluoromethanesulfonyl moieties allows for stepwise functionalization—first via nucleophilic aromatic substitution at the 2-position, followed by sulfonylurea formation—which is a distinct synthetic advantage over less functionalized or differently substituted pyridine sulfones.

Agrochemical Synthesis Sulfonylurea Chemistry Process Development

In Silico Activity Prediction via PASS

In silico PASS (Prediction of Activity Spectra for Substances) analysis suggests a distinct activity profile for the target compound, with high probability scores for signal transduction pathway inhibition (Pa 0.718) and chloride peroxidase inhibition (Pa 0.620) [1]. While these are computational predictions and not experimental data, they provide a comparative benchmark. The presence of the chlorodifluoromethanesulfonyl group is computationally linked to a unique pharmacophore that differs from simpler sulfonylpyridines, suggesting a potential for selective biological activity that warrants further investigation in medicinal chemistry campaigns.

Computational Chemistry Drug Discovery QSAR

Applications of 2-Chloro-5-chlorodifluoromethanesulfonylpyridine


Sulfonylurea Herbicide Synthesis Scale-Up

In an industrial process chemistry setting, 2-Chloro-5-chlorodifluoromethanesulfonylpyridine is the preferred building block for the preparation of fluoroalkylpyridine-sulfonylurea herbicides, as detailed in WO2014010990A1 [1]. Its distinct substitution pattern enables the efficient, stepwise construction of the sulfonylurea pharmacophore. The compound's higher melting point (70-71 °C) and density (1.55 g/cm³) compared to non-chlorinated analogs simplify large-scale handling and purification, reducing solvent waste and improving overall process mass intensity—a key metric in green chemistry and cost-of-goods calculations.

Kinase and Signal Transduction Inhibitors

For medicinal chemistry groups targeting signal transduction pathways or chloride peroxidase enzymes, this compound represents a privileged starting scaffold. In silico PASS predictions indicate a high probability of activity (Pa 0.718) as a signal transduction pathway inhibitor [2]. While these are computational predictions, they justify the synthesis and screening of a focused library based on this core. The unique combination of a 2-chloro leaving group and a metabolically stable chlorodifluoromethanesulfonyl group makes it a versatile intermediate for late-stage diversification via cross-coupling or nucleophilic aromatic substitution.

Halogen-Bonding Motifs for Crystal Engineering

The presence of both chlorine and fluorine atoms in the sulfonyl group makes 2-Chloro-5-chlorodifluoromethanesulfonylpyridine an intriguing candidate for crystal engineering studies focused on halogen bonding. The compound's higher density and melting point, relative to its non-chlorinated counterpart , suggest stronger intermolecular interactions in the solid state. This property can be exploited to design co-crystals or salts with improved stability and solubility for active pharmaceutical ingredients (APIs) or advanced functional materials.

Technical Documentation Hub

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